molecular formula C15H21NO3S B7532011 N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide

N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide

Cat. No. B7532011
M. Wt: 295.4 g/mol
InChI Key: JOXNBRSPIVIHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide, also known as CPS-369, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. CPS-369 belongs to the class of sulfonylurea compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide works by inhibiting the ATP-sensitive potassium channels in the pancreatic beta cells, leading to an increase in insulin secretion. It also inhibits the activity of the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. Furthermore, N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been found to exhibit various biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic animal models, reduce inflammation in inflammatory bowel disease, and inhibit tumor growth in cancer models.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide is its ability to selectively target the ATP-sensitive potassium channels in the pancreatic beta cells, leading to an increase in insulin secretion without affecting other tissues. However, one limitation of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

Future research on N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide could focus on its potential as a therapeutic agent in the treatment of diabetes, inflammatory bowel disease, and cancer. Additionally, further studies could investigate the safety and efficacy of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide in clinical trials, as well as its potential use in combination with other therapeutic agents. Furthermore, research could focus on the development of novel analogs of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide with improved pharmacological properties.

Synthesis Methods

The synthesis of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide involves the reaction between 3-methylbenzenesulfonyl chloride and cyclopentylamine, followed by the addition of 3-aminopropionitrile and subsequent reduction using sodium borohydride. The resulting product is N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide, which can be purified through recrystallization.

Scientific Research Applications

N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antidiabetic, anti-inflammatory, and antitumor properties.

properties

IUPAC Name

N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-5-4-8-14(11-12)20(18,19)10-9-15(17)16-13-6-2-3-7-13/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNBRSPIVIHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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